(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0979891
InChI:
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Molecular Formula:
C22H18O2
Molecular Weight:
314.4 g/mol
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC0979891
Molecular Formula: C22H18O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O2 |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | (E)-1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+ |
| Standard InChI Key | IWKFCBADEWBWGL-DTQAZKPQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator